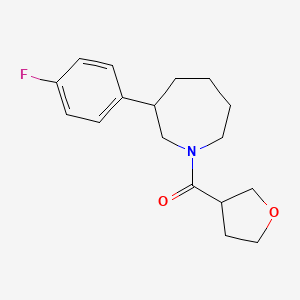

(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-7,14-15H,1-3,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTQKGARMULIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known by its IUPAC name [3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H22FNO2, with a molecular weight of approximately 291.366 g/mol. This article explores the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant case studies.

The compound features a unique structure that includes a fluorophenyl group and an azepane ring, which may influence its interaction with biological targets. The presence of the tetrahydrofuran moiety suggests potential solubility and stability advantages.

| Property | Value |

|---|---|

| Molecular Formula | C17H22FNO2 |

| Molecular Weight | 291.366 g/mol |

| IUPAC Name | [3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone |

| CAS Number | 1797093-27-6 |

Pharmacological Studies

Research indicates that analogs of this compound may exhibit significant activity against various biological targets. For instance, studies on similar piperidine derivatives have shown that modifications in alkyl chain length and substitutions can optimize selectivity for dopamine and serotonin transporters .

Case Study: Dopamine Transporter Binding

In a study evaluating various piperidine analogs, compounds with fluorine substitutions demonstrated increased potency and selectivity for the dopamine transporter compared to their non-fluorinated counterparts . This suggests that this compound may possess similar properties, warranting further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including N-arylation and cyclization techniques. The general synthetic route may include:

- Preparation of Azepane Derivative : Utilizing appropriate starting materials to form the azepane ring.

- Fluorination : Introducing the fluorine atom at the para position of the phenyl group.

- Formation of Tetrahydrofuran Moiety : Employing cyclization methods to incorporate the tetrahydrofuran structure.

- Final Coupling Reaction : Combining all components to yield the final product.

Comparison with Similar Compounds

Key Structural Features :

- Azepane Ring : A seven-membered saturated ring offering conformational flexibility.

- Tetrahydrofuran-3-yl Group : A five-membered oxygen-containing ring that may influence solubility and stereoelectronic properties.

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three analogous compounds from the provided evidence, focusing on molecular structure, physicochemical properties, and inferred biological implications.

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight : The target compound (305.4 g/mol) is smaller than the trifluoromethyl analog (377.4 g/mol) and the benzoisoxazole derivative (342.4 g/mol), which may favor better membrane permeability .

- Substituent Effects: Fluorine vs. Tetrahydrofuran vs. Tetrahydro-2H-pyran: The five-membered tetrahydrofuran ring in the target compound may confer greater rigidity and altered hydrogen-bonding capacity compared to six-membered pyran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.